![molecular formula C26H26ClN3O3 B12304890 (1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B12304890.png)
(1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duocarmycin DM free base is a potent DNA minor-groove alkylator known for its anticancer properties. It is a synthetic analogue of the natural product duocarmycin, which was originally isolated from the bacterium Streptomyces. The compound is characterized by its unique curved indole structure and a spirocyclopropylcyclohexadienone electrophile, which contribute to its high cytotoxicity against cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Duocarmycin DM free base involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, introduction of the spirocyclopropylcyclohexadienone moiety, and final functionalization to achieve the desired structure. Typical reaction conditions involve the use of strong bases, protecting groups, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of Duocarmycin DM free base is scaled up from laboratory synthesis, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to maintain consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Duocarmycin DM free base undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Duocarmycin DM free base has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA alkylation and minor-groove binding.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential anticancer agent, particularly in the form of antibody-drug conjugates (ADCs) for targeted therapy.
Industry: Utilized in the development of new pharmaceuticals and biotechnological tools
Mécanisme D'action
Duocarmycin DM free base exerts its effects by binding to the minor groove of DNA and forming covalent bonds with adenine residues. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s high potency is attributed to its ability to selectively target cancer cells while sparing normal cells .
Comparaison Avec Des Composés Similaires
CC-1065: Another potent DNA alkylator with a similar mechanism of action.
Duocarmycin SA: A natural product with structural similarities to Duocarmycin DM free base.
Yatakemycin: A related compound with strong DNA-binding properties
Uniqueness: Duocarmycin DM free base stands out due to its unique spirocyclopropylcyclohexadienone electrophile, which enhances its DNA-binding affinity and cytotoxicity. Additionally, its synthetic accessibility and potential for modification make it a versatile tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C26H26ClN3O3 |
|---|---|
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
[1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone |
InChI |
InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3 |
Clé InChI |
JRGWJJXUVWWGDA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


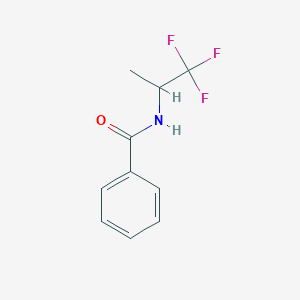
![2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12304823.png)
![2',3,3',4,5',6'-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]-5-one](/img/structure/B12304830.png)
![4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile](/img/structure/B12304836.png)

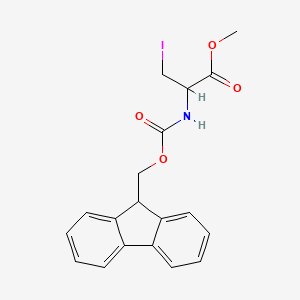
![5-Methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12304870.png)
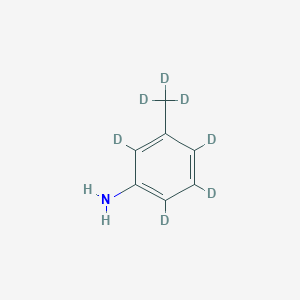
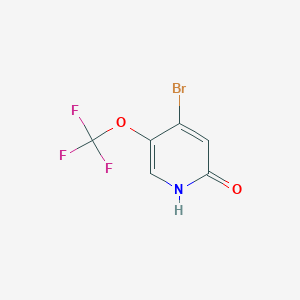
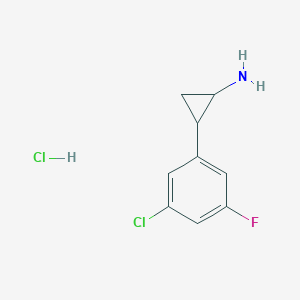
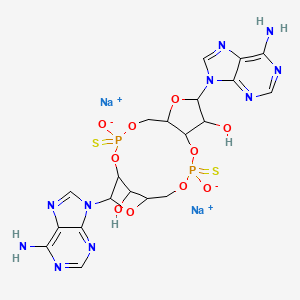
![Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12304915.png)
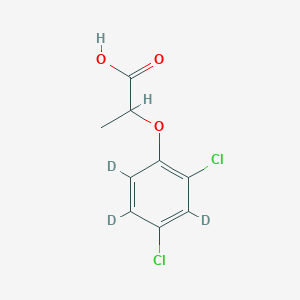
![1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12304919.png)
